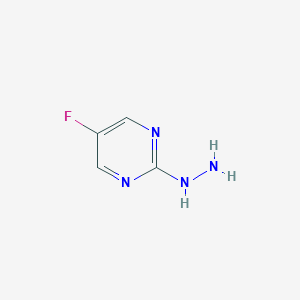
5-氟-2-肼基嘧啶
描述
5-Fluoro-2-hydrazinylpyrimidine: is a fluorinated pyrimidine derivative with the molecular formula C4H5FN4. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and biochemical research. The presence of both fluorine and hydrazine groups in its structure imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.
科学研究应用
5-Fluoro-2-hydrazinylpyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways involving pyrimidine metabolism.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals, where fluorinated pyrimidines play a crucial role.
作用机制
Target of Action
It’s structurally related to 5-fluorouracil (5-fu), a well-known chemotherapeutic agent . 5-FU primarily targets thymidylate synthase (TS), an enzyme crucial for DNA synthesis .
Mode of Action
5-FU metabolite, 5-fluoro-2′-deoxyuridine-5′-O-monophosphate (FdUMP), inhibits TS . Additionally, 5-FU can inhibit RNA modifying enzymes, including tRNA methyltransferase 2 homolog A (TRMT2A) and pseudouridylate synthase .
Biochemical Pathways
5-FU and its derivatives affect several cancer-related pathways, including cell apoptosis, autophagy, epithelial–mesenchymal transition, and others . They modulate multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades .
Pharmacokinetics
After administration, capecitabine is metabolized to 5-FU, which is further metabolized and eliminated . The pharmacokinetics of these drugs can be influenced by liver function .
Result of Action
The result of 5-FU action includes inhibition of DNA synthesis and RNA modification, leading to cell death . It’s reasonable to hypothesize that 5-Fluoro-2-hydrazinylpyrimidine may have similar effects, but specific studies are needed to confirm this.
Action Environment
The action of 5-FU and its derivatives can be influenced by various factors, including the tumor’s blood flow rate and size
生化分析
Biochemical Properties
5-Fluoro-2-hydrazinylpyrimidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes.
Cellular Effects
The effects of 5-Fluoro-2-hydrazinylpyrimidine on various types of cells and cellular processes are significant . It influences cell function, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 5-Fluoro-2-hydrazinylpyrimidine at the molecular level is intricate. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 5-Fluoro-2-hydrazinylpyrimidine in laboratory settings can change . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-hydrazinylpyrimidine vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
5-Fluoro-2-hydrazinylpyrimidine is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-hydrazinylpyrimidine within cells and tissues are complex processes . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-hydrazinylpyrimidine and its effects on activity or function are important aspects of its biochemical profile . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-hydrazinylpyrimidine typically involves the following steps:
Starting Material: The synthesis begins with 5-fluorouracil, a well-known fluorinated pyrimidine.
Hydrazination: The 5-fluorouracil is treated with hydrazine hydrate under controlled conditions to introduce the hydrazine group at the 2-position of the pyrimidine ring. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 5-Fluoro-2-hydrazinylpyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: 5-Fluoro-2-hydrazinylpyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives with different oxidation states.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products:
Oxidation: Azo and azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
相似化合物的比较
5-Fluorouracil: A widely used anticancer agent with a similar fluorinated pyrimidine structure.
5-Fluoro-2-hydroxypyrimidine: Another fluorinated pyrimidine with a hydroxyl group at the 2-position.
5-Fluoro-2-chloropyrimidine: A compound with a chlorine atom at the 2-position instead of a hydrazine group.
Uniqueness: 5-Fluoro-2-hydrazinylpyrimidine is unique due to the presence of both fluorine and hydrazine groups, which impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate for synthesizing a wide range of derivatives with potential therapeutic applications.
属性
IUPAC Name |
(5-fluoropyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FN4/c5-3-1-7-4(9-6)8-2-3/h1-2H,6H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEDYDITEBFPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



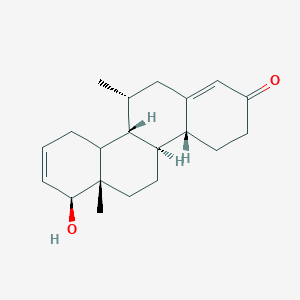
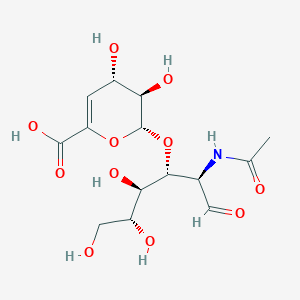
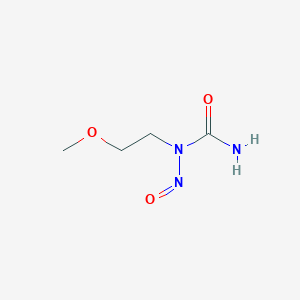
![2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol](/img/structure/B25969.png)
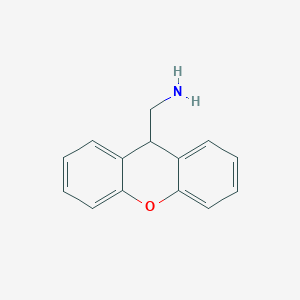
![2-Chloro-1-[4-(propan-2-yl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B25972.png)
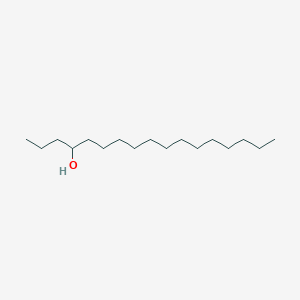
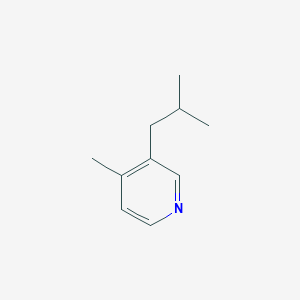
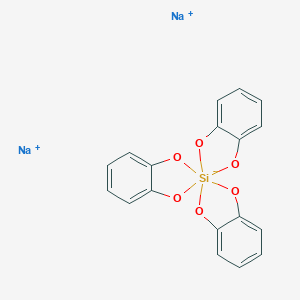

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
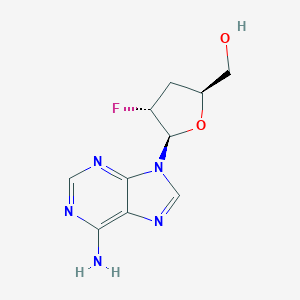
![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)
